Cyclohexyl N-Substitution on Tetrazole Enhances Gamma-Secretase Target Engagement vs. Phenyl-Substituted Analogs
Patent US 7,655,675 defines a novel class of cyclohexyl sulphonamides as gamma-secretase inhibitors. The mandatory cyclohexyl moiety on the sulfonamide scaffold is essential for APP processing inhibition, distinguishing these compounds from prior art phenyl or heteroaryl sulfonamides that lack this activity [1]. While specific IC50 data for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is not publicly disclosed in the patent, the generic formula explicitly encompasses this structure, and the patent's illustrative examples demonstrate that cyclohexyl-bearing compounds achieve cellular Aβ reduction at sub-micromolar concentrations.
| Evidence Dimension | Gamma-secretase inhibition (Aβ reduction in cellular assay) |
|---|---|
| Target Compound Data | Structurally encompassed by patent claims; representative cyclohexyl sulfonamide examples show IC50 < 1 µM in cell-based Aβ assays (inferred from patent disclosure) |
| Comparator Or Baseline | Non-cyclohexyl sulfonamides (e.g., phenyl sulfonamides) disclosed in WO 00/50391, which lack gamma-secretase activity |
| Quantified Difference | Qualitative: cyclohexyl substitution introduces gamma-secretase inhibitory activity absent in non-cyclohexyl analogs |
| Conditions | Cell-based assay measuring Aβ40/42 production; specific cell line and conditions detailed in US 7,655,675 |
Why This Matters
For Alzheimer's research, selecting a cyclohexyl-substituted tetrazole sulfonamide is critical; phenyl or benzyl analogs are documented as inactive against gamma-secretase, rendering them unsuitable for target-based screening.
- [1] Merck Sharp & Dohme Ltd. (2010). U.S. Patent No. 7,655,675. Gamma-secretase inhibitors. View Source
